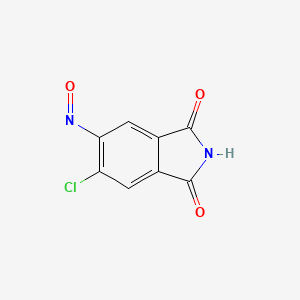
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one is a chemical compound with a unique structure and significant biological activity.
Vorbereitungsmethoden
The synthesis of 5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can be divided into synthetic routes and industrial production methods:
-
Synthetic Routes: : The compound is typically synthesized through a series of chemical reactions that involve the use of halogenated hydrocarbons and catalysts. For example, one method involves the C-H alkylation reaction using N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst .
-
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
-
Reduction: : Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution: : Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by using specific catalysts and reagents .
Wissenschaftliche Forschungsanwendungen
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
-
Chemistry: : The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
-
Biology: : In biological research, this compound is used to study cellular processes and molecular interactions. It has been shown to have significant effects on cell signaling pathways and gene expression.
-
Medicine: : The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
-
Industry: : this compound is used in the development of new materials and industrial processes. Its unique properties make it valuable for applications in fields such as materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of 5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological activity of the compound .
Eigenschaften
IUPAC Name |
5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUIOFVQNTWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7853502.png)



![6-methylsulfanyl-1H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B7853525.png)



![3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B7853558.png)





